(5-Iodo-2-propylpyrazol-3-yl)methanamine
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Overview
Description
(5-Iodo-2-propylpyrazol-3-yl)methanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 5-position, a propyl group at the 2-position, and a methanamine group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodo-2-propylpyrazol-3-yl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) under suitable conditions.
Attachment of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides.
Introduction of the methanamine group: This can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-2-propylpyrazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or oximes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds such as PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while substitution of the iodine atom can introduce various functional groups.
Scientific Research Applications
(5-Iodo-2-propylpyrazol-3-yl)methanamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Iodo-2-propylpyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and have been extensively studied for their applications in organic and medicinal chemistry.
Other iodinated pyrazoles: Compounds with similar structures but different substituents at the 2- and 3-positions.
Uniqueness
(5-Iodo-2-propylpyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the propyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5-iodo-2-propylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN3/c1-2-3-11-6(5-9)4-7(8)10-11/h4H,2-3,5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLATJJAFFSZFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)I)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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